molecular formula C16H13Cl2N3O4S2 B2815496 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-44-4

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2815496
CAS No.: 868218-44-4
M. Wt: 446.32
InChI Key: HMYKMLOSIXLPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a high-purity synthetic nitroimidazole derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a strategic molecular architecture, integrating a nitrobenzenesulfonyl group and a 3,4-dichlorobenzylthio side chain, which is of significant interest for probing new therapeutic mechanisms. Its primary research value lies in the exploration of anti-infective agents, particularly against multidrug-resistant tuberculosis and parasitic diseases, following the established principle that nitroheterocyclic scaffolds like nitroimidazole serve as prodrugs activated by microbial nitroreductase enzymes . This reductive bioactivation, a hallmark of the nitroimidazole class to which this compound belongs, generates reactive nitrogen species that interact with essential cellular components like DNA, RNA, and proteins, leading to growth inhibition of the target pathogens . Furthermore, the structural motif is relevant for investigating novel hypoxia-selective anticancer agents, as the nitro group can be reduced under low-oxygen conditions to create cytotoxic effects in tumor microenvironments . Researchers will find this chemical invaluable for lead optimization, structure-activity relationship (SAR) studies, and mechanism-of-action investigations, especially given the continued success of functionalized nitroimidazoles in providing breakthrough therapeutic agents . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c17-14-6-1-11(9-15(14)18)10-26-16-19-7-8-20(16)27(24,25)13-4-2-12(3-5-13)21(22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKMLOSIXLPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenylmethylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide.

    Synthesis of the nitrophenylsulfonyl intermediate: This step involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediates under acidic or basic conditions to form the desired dihydroimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl and nitrophenyl groups may facilitate binding to hydrophobic pockets, while the sulfonyl and dihydroimidazole groups may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and their implications:

Compound Name Benzylsulfanyl Substituent Sulfonyl Substituent Molecular Weight (g/mol) Key Properties/Implications
Target Compound: 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 3,4-Dichlorophenyl 4-Nitrobenzenesulfonyl 468.31 High lipophilicity (Cl groups); strong electron-withdrawing nitro group enhances reactivity .
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-Chlorophenyl 4-Nitrobenzenesulfonyl 433.88 Reduced lipophilicity vs. dichloro analog; similar electronic effects from nitro group.
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(benzenesulfonyl)-4,5-dihydro-1H-imidazole 3,4-Dichlorophenyl Benzenesulfonyl 438.33 Lower electron-withdrawing effect (no nitro); potentially improved solubility in polar solvents.
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-Fluorophenyl 4-Fluorobenzenesulfonyl 395.41 Higher electronegativity (F vs. Cl); reduced steric bulk may enhance target accessibility.
2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 4-Nitrobenzyl N/A (4,5-diphenyl) 428.45 Nitro group on benzylsulfanyl alters electronic distribution; diphenyl groups increase steric hindrance.

Structural and Electronic Comparisons

  • Benzylsulfanyl Substituents: 3,4-Dichlorophenyl (Target): Introduces significant lipophilicity (ClogP ~4.2) and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility . 4-Nitrobenzyl : The nitro group on the benzyl moiety creates a polarizable π-system, possibly favoring charge-transfer interactions.
  • Benzenesulfonyl : Lacks electron-withdrawing groups, leading to a more electron-rich imidazole ring, which may alter metabolic oxidation pathways.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}N4_{4}O4_{4}S
  • Molecular Weight : 360.23 g/mol

The presence of a dichlorophenyl group and a nitrobenzenesulfonyl moiety contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhances their efficacy .
  • Anticancer Properties : Compounds with similar structures have shown promise in cancer treatment. For example, mercapto-substituted imidazoles have been linked to chemopreventive effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Antibacterial Activity

A study conducted on various imidazole derivatives demonstrated that those with a similar structure to the target compound showed effective inhibition against MRSA with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .

CompoundMIC (µg/mL)Activity
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole2Effective against MRSA
Related Imidazole Derivative0.5More potent against MRSA

Anticancer Activity

In vitro studies on cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) revealed that imidazole derivatives could induce apoptosis and inhibit cell proliferation. The compound exhibited IC50 values of approximately 27.3 µM against MCF-7 cells, indicating moderate cytotoxicity .

Cell LineIC50 (µM)Effect
HCT-1166.2High cytotoxicity
MCF-727.3Moderate cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Nucleophilic substitution for introducing the sulfanyl group (e.g., using thiols under basic conditions) .
  • Sulfonylation with 4-nitrobenzenesulfonyl chloride in anhydrous solvents like dichloromethane .
  • Critical parameters include temperature (40–60°C for sulfonylation), solvent polarity (DMF enhances reactivity), and catalyst use (e.g., triethylamine for acid scavenging) .
  • Yield optimization requires monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) confirms substituent positions: imidazole protons (δ 3.5–4.5 ppm for dihydro protons), aromatic regions (δ 7.0–8.5 ppm for dichlorophenyl and nitrobenzenesulfonyl groups) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₇H₁₄Cl₂N₃O₄S₂: ~465.96 g/mol) .
  • HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for biological assays) .

Q. What in vitro biological screening models are appropriate for initial activity assessment?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the nitrobenzenesulfonyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro vs. methoxy groups) modulate biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 4-nitro sulfonyl derivatives) in dose-response assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing (nitro) vs. donating (methoxy) effects on imidazole ring reactivity .
  • Data interpretation : Nitro groups enhance electrophilicity, potentially increasing enzyme inhibition but reducing solubility—balance via logP calculations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to impurity or degradation .
  • Replicate key studies : Synthesize the compound independently and retest under harmonized conditions .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions to identify reactive sites (e.g., sulfanyl group’s nucleophilic sulfur) .
  • Reaction pathway modeling : Use software like Gaussian or ORCA to map transition states for sulfonylation or alkylation steps .
  • Validate predictions with experimental data (e.g., NMR monitoring of reaction intermediates) .

Q. What experimental designs minimize byproduct formation during imidazole ring functionalization?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry, solvent) using response surface methodology .
  • Protecting groups : Temporarily block reactive sites (e.g., N-allylation to prevent over-sulfonylation) .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to halt at maximal product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.